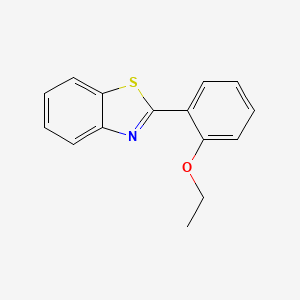![molecular formula C20H17NO2 B14721648 5,5-Dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid CAS No. 5443-63-0](/img/structure/B14721648.png)
5,5-Dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid is a heterocyclic compound that belongs to the acridine family Acridines are known for their wide range of applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid typically involves multiple steps. One common method includes the formation of intermediates such as 5,5-dimethyl-6,12-dihydrobenzo[c]acridin-7(5H)-one, which is obtained in a 50% yield through a series of reactions . The reaction conditions often involve the use of specific reagents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5,5-Dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid involves its interaction with molecular targets such as DNA. The compound can intercalate into double-stranded DNA, disrupting its helical structure and affecting biological processes involving DNA and related enzymes . This intercalation is driven by charge transfer and π-stacking interactions.
Comparison with Similar Compounds
Similar Compounds
- 5,5-Dimethyl-6,12-dihydrobenzo[c]acridin-7(5H)-one
- 5,6-Dihydrobenzo[c]acridine-7-carboxylic acid
Uniqueness
5,5-Dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid is unique due to its specific structural features, which include the dimethyl groups and the carboxylic acid functional group.
Properties
CAS No. |
5443-63-0 |
|---|---|
Molecular Formula |
C20H17NO2 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
5,5-dimethyl-6H-benzo[c]acridine-7-carboxylic acid |
InChI |
InChI=1S/C20H17NO2/c1-20(2)11-14-17(19(22)23)13-8-4-6-10-16(13)21-18(14)12-7-3-5-9-15(12)20/h3-10H,11H2,1-2H3,(H,22,23) |
InChI Key |
SLUIZTVWUVTJBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C3=CC=CC=C3N=C2C4=CC=CC=C41)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-bromo-N'-[2-(2-bromo-4-chlorophenoxy)acetyl]-4-methylbenzohydrazide](/img/structure/B14721573.png)
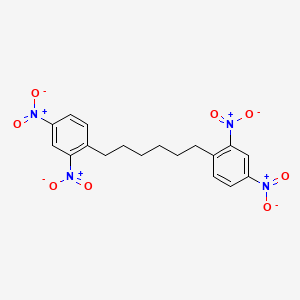

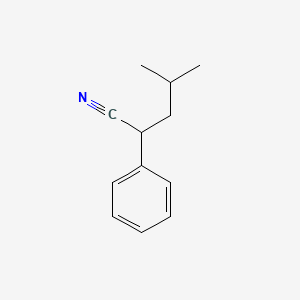
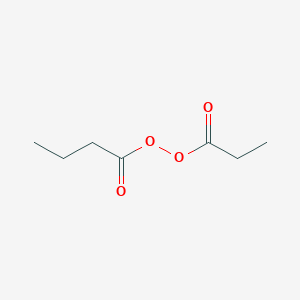
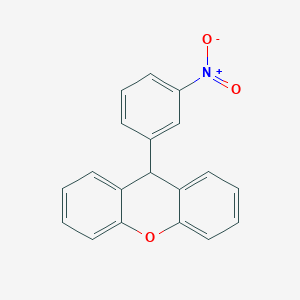
![5,5'-[Ethane-1,1-diylbis(oxy)]bis(2-methylpent-3-yn-2-ol)](/img/structure/B14721606.png)
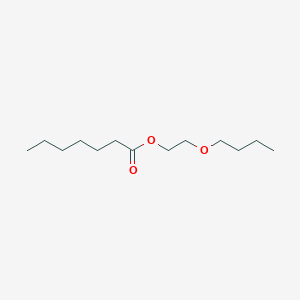
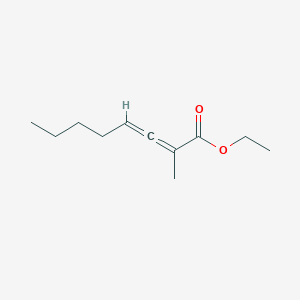
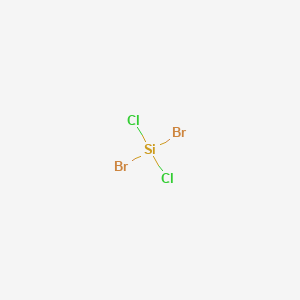
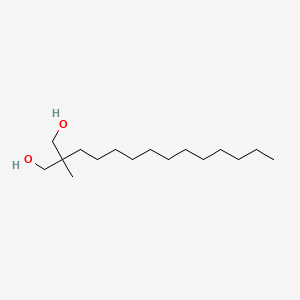
![O-[2-[bis[2-(prop-2-enylcarbamothioyloxy)ethyl]amino]ethyl] N-prop-2-enylcarbamothioate](/img/structure/B14721631.png)

